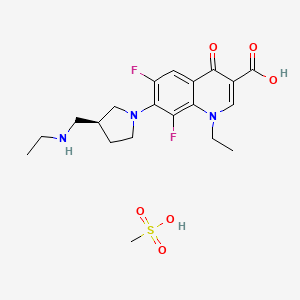
Hlz9RY3swq
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid compound with methanesulfonic acid (1:1) is a complex organic compound that belongs to the class of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The process typically starts with the preparation of the quinolone core, followed by the introduction of the pyrrolidine ring and the ethylamino group. The final step involves the formation of the methanesulfonic acid salt.
Preparation of the Quinolone Core: The quinolone core is synthesized through a series of reactions, including cyclization and oxidation.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Addition of the Ethylamino Group: The ethylamino group is added using reductive amination.
Formation of the Methanesulfonic Acid Salt: The final compound is formed by reacting the quinolone derivative with methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Used for the initial synthesis steps.
Continuous Flow Reactors: Employed for the final steps to improve efficiency and scalability.
Purification: Involves crystallization and filtration to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
Oxidation Products: Include quinolone derivatives with additional oxygen functionalities.
Reduction Products: Include hydroxylated quinolone derivatives.
Substitution Products: Include various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of other complex organic molecules.
Biology
Antibacterial Agent: Widely used in research for its antibacterial properties.
Enzyme Inhibition: Studied for its ability to inhibit certain bacterial enzymes.
Medicine
Antibiotic: Used in the development of new antibiotics.
Drug Development: Investigated for its potential in treating bacterial infections.
Industry
Pharmaceuticals: Used in the production of antibacterial drugs.
Biotechnology: Employed in various biotechnological applications.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Enhanced Stability: The presence of the methanesulfonic acid salt enhances the stability of the compound.
Broad-Spectrum Activity: Effective against a wide range of bacterial pathogens.
Improved Solubility: The methanesulfonic acid salt form improves the solubility of the compound, making it more effective in biological systems.
Propriétés
Numéro CAS |
109960-63-6 |
|---|---|
Formule moléculaire |
C20H27F2N3O6S |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C19H23F2N3O3.CH4O3S/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;1-5(2,3)4/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H3,(H,2,3,4)/t11-;/m0./s1 |
Clé InChI |
YIVIWWYZEYGBSQ-MERQFXBCSA-N |
SMILES isomérique |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O |
SMILES canonique |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















